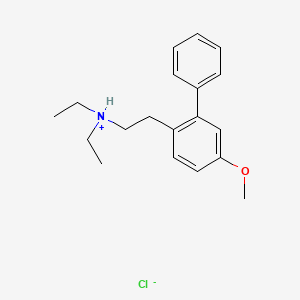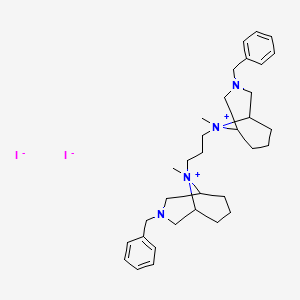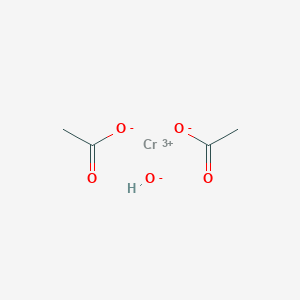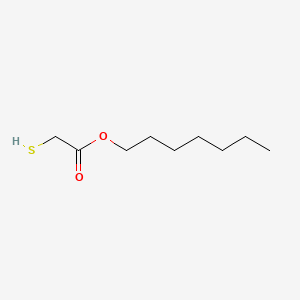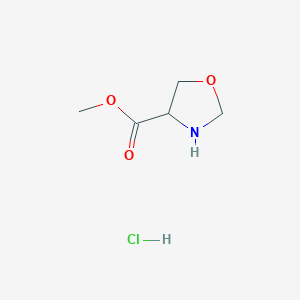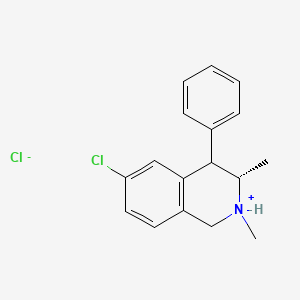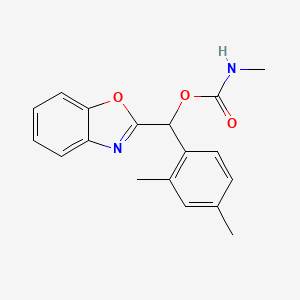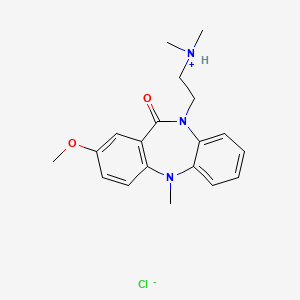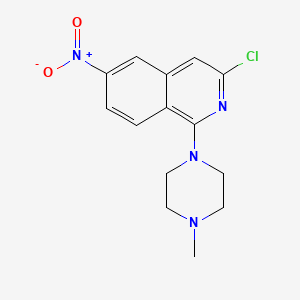
1-N-Methylpiperazine-2-chloro-4-nitroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-1-(4-methylpiperazin-1-yl)-6-nitroisoquinoline is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a chloro group, a methylpiperazinyl group, and a nitro group attached to the isoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(4-methylpiperazin-1-yl)-6-nitroisoquinoline typically involves multi-step organic reactions One common method starts with the nitration of isoquinoline to introduce the nitro group at the 6-position This is followed by chlorination to add the chloro group at the 3-position
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-1-(4-methylpiperazin-1-yl)-6-nitroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The methylpiperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield various substituted isoquinolines.
Wissenschaftliche Forschungsanwendungen
3-chloro-1-(4-methylpiperazin-1-yl)-6-nitroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: Used in the development of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-chloro-1-(4-methylpiperazin-1-yl)-6-nitroisoquinoline involves its interaction with molecular targets such as enzymes or receptors. The chloro and nitro groups can participate in various chemical interactions, while the methylpiperazinyl group can enhance binding affinity to specific targets. These interactions can modulate biological pathways and result in specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-1-(4-methylpiperazin-1-yl)propan-1-one: Similar structure but lacks the nitro group.
3-chloro-1-(4-methylpiperazin-1-yl)-1,2-benzothiazole: Contains a benzothiazole ring instead of an isoquinoline ring.
Uniqueness
3-chloro-1-(4-methylpiperazin-1-yl)-6-nitroisoquinoline is unique due to the presence of both a nitro group and a methylpiperazinyl group on the isoquinoline ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
19559-37-6 |
|---|---|
Molekularformel |
C14H15ClN4O2 |
Molekulargewicht |
306.75 g/mol |
IUPAC-Name |
3-chloro-1-(4-methylpiperazin-1-yl)-6-nitroisoquinoline |
InChI |
InChI=1S/C14H15ClN4O2/c1-17-4-6-18(7-5-17)14-12-3-2-11(19(20)21)8-10(12)9-13(15)16-14/h2-3,8-9H,4-7H2,1H3 |
InChI-Schlüssel |
VGOIARRTASHGDM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=C3C=CC(=CC3=CC(=N2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


